1-Amino-cyclohexanecarboxylic acid cyanomethyl amide
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Overview
Description
1-Amino-cyclohexanecarboxylic acid cyanomethyl amide is a chemical compound with a unique structure that combines a cyclohexane ring with an amino group, a carboxamide group, and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-cyclohexanecarboxylic acid cyanomethyl amide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-cyclohexanecarboxylic acid cyanomethyl amide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino group, carboxamide group, and cyanomethyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amino group to form corresponding oximes or nitriles.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the carboxamide group to form primary amines.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes or nitriles, while reduction of the carboxamide group can produce primary amines .
Scientific Research Applications
1-Amino-cyclohexanecarboxylic acid cyanomethyl amide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-cyclohexanecarboxylic acid cyanomethyl amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the cyanomethyl group allows for interactions with nucleophilic sites, while the amino and carboxamide groups facilitate hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
1-Amino-cyclohexanecarboxylic acid cyanomethyl amide can be compared with other similar compounds, such as:
N-Cyanomethyl-1-aminocyclopentane-1-carboxamide: This compound has a similar structure but with a cyclopentane ring instead of a cyclohexane ring. The difference in ring size can affect the compound’s reactivity and biological activity.
N-Cyanomethyl-1-aminocycloheptane-1-carboxamide: This compound features a cycloheptane ring, which may lead to different steric and electronic properties compared to the cyclohexane derivative.
N-Cyanomethyl-1-aminocyclohexane-1-carboxylate:
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-amino-N-(cyanomethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C9H15N3O/c10-6-7-12-8(13)9(11)4-2-1-3-5-9/h1-5,7,11H2,(H,12,13) |
InChI Key |
RUWBBBUXZRUXBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCC#N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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